molecular formula C6H6Cl2N2S B2766470 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine CAS No. 94694-53-8

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B2766470
CAS No.: 94694-53-8
M. Wt: 209.09
InChI Key: FGHUCGUSRVUUSV-UHFFFAOYSA-N
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Description

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chloro, chloromethyl, and methylsulfanyl substituents at positions 4, 6, and 2, respectively. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through several methods. One common synthetic route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl methyl ether, followed by further chlorination with thionyl chloride . The reaction conditions typically involve the use of organic solvents such as ethanol, xylene, and formic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloro groups, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure

The molecular formula for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is C7H8Cl2N2SC_7H_8Cl_2N_2S. The compound features a pyrimidine ring with two chlorine substituents and a methylthio group, contributing to its reactivity and versatility in chemical synthesis.

Antiviral Agents

This compound has been investigated for its potential as an intermediate in the synthesis of antiviral drugs. Research indicates that derivatives of this compound exhibit activity against viral infections by inhibiting viral replication mechanisms. For instance, pyrimidine derivatives have shown efficacy against viruses such as HIV and influenza .

Anticancer Activity

The compound also plays a crucial role in the synthesis of anticancer agents. Studies have demonstrated that certain derivatives derived from this compound possess significant antiproliferative properties against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell growth.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives of this compound against human cancer cell lines. The results indicated varying degrees of activity, with some compounds exhibiting IC50 values below 10 µM, indicating potent activity against cancer cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
Derivative A5.0MCF-7 (Breast)
Derivative B8.0HeLa (Cervical)
Derivative C9.5A549 (Lung)

Herbicides and Pesticides

Beyond its medicinal applications, this compound is also utilized in agricultural chemistry as an intermediate for synthesizing herbicides and pesticides. Its ability to disrupt biological pathways in plants makes it a candidate for developing effective agrochemicals .

Case Study: Herbicidal Activity

Research has demonstrated that certain derivatives derived from this compound exhibit herbicidal properties by inhibiting specific enzymatic pathways in target weeds. Field trials have shown effective control of weed populations with minimal impact on crop yield, highlighting its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s activity and interactions.

Comparison with Similar Compounds

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Biological Activity

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a chloro and a methylsulfanyl group, suggests a mechanism of action that could influence various biological pathways. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C7H7Cl2N2SC_7H_7Cl_2N_2S. Its structural representation can be summarized as follows:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Chloro Groups : Present at positions 4 and 6, influencing reactivity and biological activity.
  • Methylsulfanyl Group : Located at position 2, contributing to the compound's unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The chloro groups may enhance binding affinity to enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.
  • Cell Proliferation Modulation : Research indicates that pyrimidine derivatives can influence cell cycle regulation and apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntimicrobialExhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
AnticancerPotential to inhibit proliferation in cancer cell lines.
Enzyme InteractionModulates activity of enzymes involved in nucleic acid metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against:

  • Staphylococcus aureus (MIC = 50 µM)
  • Escherichia coli (MIC = 75 µM)

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies on human cancer cell lines indicated that this compound could effectively inhibit cell growth and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Chlorination : Introduction of chloro groups via electrophilic aromatic substitution.
  • Methylthio Group Introduction : Utilization of methyl sulfide reagents to form the methylsulfanyl substituent.
  • Purification Techniques : Crystallization or chromatography to obtain pure product.

Properties

IUPAC Name

4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHUCGUSRVUUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 35 g (0.18 mole) of the known compound 6-chloromethyl-2-methylthiopyrimidin-4-one and 300 ml of phosphorous oxychloride was heated at reflux for 3.5 hours, cooled and evaporated. The mixture was poured into 600 ml of an ice-water mixture and the mixture was extracted with four 200 ml portions of chloroform. The combined extracts were washed sequentially with two 200 ml portions of water, 20 ml of saturated aqueous sodium bicarbonate solution and 200 ml of saturated aqueous sodium chloride solution, and were then dried over magnesium sulfate and evaporated. The residue was distilled at reduced pressure to provide 4-chloro-6-chloromethyl-2-methylthiopyrimidine as a yellow liquid, b.p. 90°-95° C./0.15 mm Hg. The structural assignment was confirmed by infrared and nuclear magnetic resonance spectral analyses.
[Compound]
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known compound
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35 g
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300 mL
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